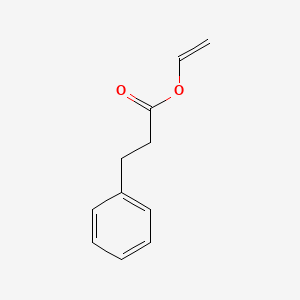
7-Methoxy-3-methyl-1,2-dihydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-methyl-1,2-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of a methoxy group at the 7th position and a methyl group at the 3rd position on the dihydroisoquinoline skeleton
Méthodes De Préparation
The synthesis of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield. This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position.
Analyse Des Réactions Chimiques
7-Methoxy-3-methyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Substitution: The methoxy and methyl groups on the compound can undergo substitution reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Methoxy-3-methyl-1,2-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: Isoquinoline derivatives, including this compound, are studied for their potential biological activities.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biological Studies: Researchers investigate the biological activities of this compound to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-methyl-1,2-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, isoquinoline derivatives are known to interact with various enzymes and receptors in the body. These interactions can lead to a range of biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
7-Methoxy-3-methyl-1,2-dihydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-3,4-dihydroisoquinoline: This compound has two methoxy groups at the 6th and 7th positions, which may result in different chemical and biological properties.
3-Methyl-6-methoxy-7-ethoxy-3,4-dihydroisoquinoline: The presence of an ethoxy group at the 7th position introduces additional steric and electronic effects.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C11H13NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-6,12H,7H2,1-2H3 |
Clé InChI |
WZRROCOENFWVKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CN1)C=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Propyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11914914.png)
![2h-Imidazo[4,5-d]thiazolo[4,5-b]pyridine](/img/structure/B11914931.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-5-amine](/img/structure/B11914953.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11914963.png)
![3,8-Dihydroindeno[1,2-d]imidazol-2(1H)-one](/img/structure/B11914964.png)
![4H-Cyclopenta[b]quinoline](/img/structure/B11914971.png)
![5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B11914975.png)




